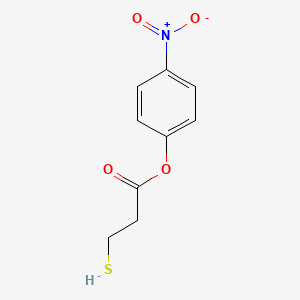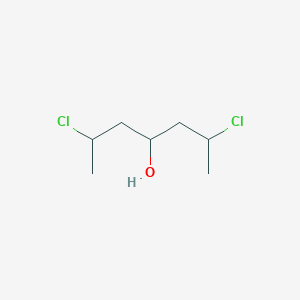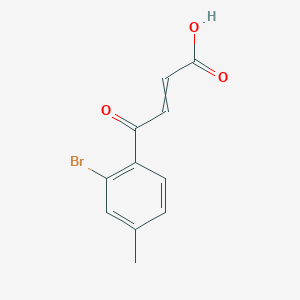![molecular formula C13H11N B14303113 3,4-Dihydrobenzo[g]isoquinoline CAS No. 112576-38-2](/img/structure/B14303113.png)
3,4-Dihydrobenzo[g]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydrobenzo[g]isoquinoline is a heterocyclic compound that belongs to the class of isoquinolines Isoquinolines are nitrogen-containing compounds that are structurally related to quinolines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydrobenzo[g]isoquinoline can be achieved through several methods. One common method involves the Bischler-Napieralski reaction, where phenylethanols and nitriles undergo a tandem annulation to form the desired compound . Another method includes the use of trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by cyclodehydration upon warming . Additionally, the reaction of 1,2-dimethyl-1-(2-naphthyl)-1-propanol with nitriles in concentrated sulfuric acid has been reported to yield this compound derivatives .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dihydrobenzo[g]isoquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to its corresponding isoquinoline analogues . The compound can also participate in electrophilic substitution reactions, where the presence of a benzene ring annelated at positions 7 and 8 influences the reactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include trifluoromethanesulfonic anhydride, 2-chloropyridine, and concentrated sulfuric acid . Reaction conditions typically involve heating and the use of catalysts to facilitate the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound include its oxidized isoquinoline analogues and various substituted derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Dihydrobenzo[g]isoquinoline has several scientific research applications due to its unique chemical structure and properties. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, isoquinoline derivatives are known for their wide range of biological activities, including anti-cancer, anti-malarial, and antimicrobial properties . The compound is also used in the development of new drugs and therapeutic agents . In the industry, it finds applications in the synthesis of dyes and other functional materials .
Mechanism of Action
The mechanism of action of 3,4-Dihydrobenzo[g]isoquinoline involves its interaction with molecular targets and pathways within biological systems. Isoquinoline derivatives are known to interact with various enzymes and receptors, influencing cellular processes such as DNA repair and signal transduction . The specific molecular targets and pathways involved depend on the particular derivative and its structural modifications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3,4-Dihydrobenzo[g]isoquinoline include other isoquinoline derivatives such as 3,4-dihydroisoquinoline, tetrahydroisoquinoline, and isoindole . These compounds share structural similarities but differ in their chemical reactivity and biological activities.
Uniqueness: this compound is unique due to the presence of a benzene ring annelated at positions 7 and 8, which influences its chemical reactivity and interactions with biological targets . This structural feature distinguishes it from other isoquinoline derivatives and contributes to its specific applications in scientific research and industry.
Properties
CAS No. |
112576-38-2 |
|---|---|
Molecular Formula |
C13H11N |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
3,4-dihydrobenzo[g]isoquinoline |
InChI |
InChI=1S/C13H11N/c1-2-4-11-8-13-9-14-6-5-12(13)7-10(11)3-1/h1-4,7-9H,5-6H2 |
InChI Key |
LUERMNUZEUTPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=CC2=CC3=CC=CC=C3C=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Butyl 2-[bis(4-hydroxyphenyl)methyl]benzoate](/img/structure/B14303034.png)
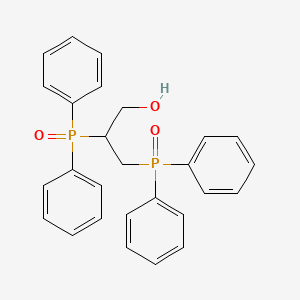
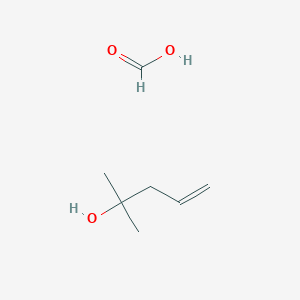
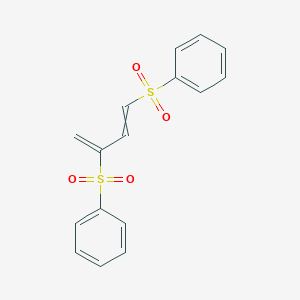

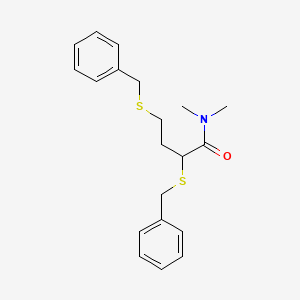
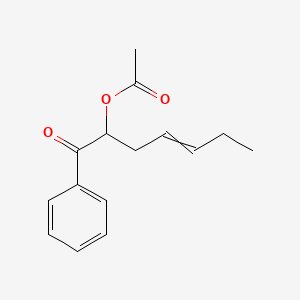
![1-[1-(Chloromethyl)cyclohexyl]ethan-1-one](/img/structure/B14303065.png)
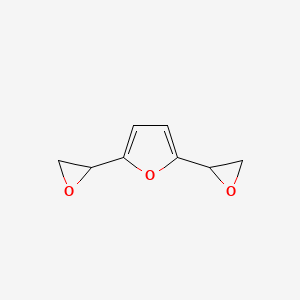
![N-Benzyl-N-(bicyclo[2.2.1]hept-2-en-2-yl)-2-iodobenzamide](/img/structure/B14303077.png)
![N-[(Furan-2-yl)methylidene]nitramide](/img/structure/B14303081.png)
